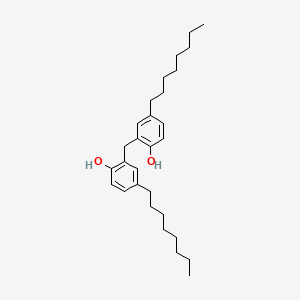

2,2'-Methylene-bis(4-octylphenol)

Description

Properties

CAS No. |

13222-43-0 |

|---|---|

Molecular Formula |

C29H44O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

2-[(2-hydroxy-5-octylphenyl)methyl]-4-octylphenol |

InChI |

InChI=1S/C29H44O2/c1-3-5-7-9-11-13-15-24-17-19-28(30)26(21-24)23-27-22-25(18-20-29(27)31)16-14-12-10-8-6-4-2/h17-22,30-31H,3-16,23H2,1-2H3 |

InChI Key |

SYVQPYHKGMFXJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CCCCCCCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Methylene-Bridged Phenols

2,2'-Methylene-bis(4-methyl-6-tert-butylphenol) (AO2246)

- Structure : Methyl and tert-butyl substituents at positions 4 and 6, respectively.

- Applications : Effective stabilizer for hydroxyl-terminated polybutadiene (HTPB) binders, outperforming BHT and triphenylphosphine in thermal aging resistance .

- Physical Properties : Melting point 125–133°C; molecular weight 340.5 g/mol .

4,4'-Methylene-bis(2,6-di-tert-butylphenol)

- Structure: tert-Butyl groups at positions 2 and 6 on both phenolic rings.

- Applications : Used in hydraulic fluids and lubricants.

- Environmental Impact : Persistent in the environment due to low water solubility; classified as a high-production-volume (HPV) chemical in the U.S. .

2,2'-Methylene-bis(4-chlorophenol) (Dichlorophen)

- Structure : Chlorine substituents at position 3.

- Applications : Primarily a biocide and antifungal agent; lacks antioxidant utility.

- Regulatory Status : Regulated under IMIS M129 due to toxicity concerns .

2,2'-Thio-bis(4-octylphenol)

- Structure : Sulfur bridge (-S-) instead of methylene.

Functional Performance Comparison

Research Findings and Synergistic Effects

- Synthesis Challenges: Phosphorylation of methylene-bridged phenols (e.g., 2,2′-methylene-bis(4,6-di-tert-butylphenol)) requires advanced reactor designs to handle insoluble byproducts, favoring agitated cell reactors (ACR) over tubular systems .

- Antimicrobial Limitations: Unlike 2,5-di-tert-amylhydroquinone, methylene-bridged phenols lack intrinsic anti-staphylococcal activity, restricting their use in medical adhesives .

Q & A

Q. Methodological Focus

- Hirshfeld surface analysis : Resolves ambiguities in X-ray data by mapping 2D fingerprint plots (e.g., H···H spikes at dₑ + dᵢ ≈ 2.4 Å) .

- Crystallographic refinement : R₁ = 0.0411 and wR₂ = 0.1165 (all data) ensure accuracy in hydrogen placement and anisotropic displacement parameters .

How can discrepancies between theoretical and experimental data be resolved?

Data Contradiction Analysis

Discrepancies in bond lengths/angles (e.g., C–N torsion angles) arise from:

- Solid-state vs. gas-phase effects : Crystal packing forces distort optimized DFT geometries .

- Thermal motion : Anisotropic displacement parameters (e.g., Uᵢⱼ > 0.05 Ų) indicate dynamic disorder in the crystal .

Mitigation : Use hybrid functionals (e.g., M06-2X) to account for dispersion forces .

What are the implications of the compound’s electronic structure for material science?

Advanced Research Question

The HOMO-LUMO gap (2.96 eV) and MEP profile suggest applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.